molecular formula C7H10OS B065814 (3Z)-3-methylsulfanylhexa-3,5-dien-2-one CAS No. 171084-03-0

(3Z)-3-methylsulfanylhexa-3,5-dien-2-one

Katalognummer B065814
CAS-Nummer: 171084-03-0
Molekulargewicht: 142.22 g/mol
InChI-Schlüssel: OOZICKRDEVQIGV-ALCCZGGFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-3-methylsulfanylhexa-3,5-dien-2-one, also known as 3-Methylthio-1,5-hexadiene-3-one (MTHD), is a sulfur-containing compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound has a unique chemical structure that makes it an interesting subject for scientific research. In

Wirkmechanismus

The mechanism of action of (3Z)-3-methylsulfanylhexa-3,5-dien-2-one is not well understood. However, it is believed that the sulfur-containing functional group plays a key role in its biological activity. MTHD has been shown to interact with various enzymes and proteins, which may explain its potential therapeutic applications.
Biochemical and Physiological Effects:
(3Z)-3-methylsulfanylhexa-3,5-dien-2-one has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial, antifungal, and antitumor properties. Additionally, MTHD has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of (3Z)-3-methylsulfanylhexa-3,5-dien-2-one is its unique chemical structure, which makes it an interesting subject for scientific research. Additionally, the synthesis method for MTHD has been optimized to produce high-quality compounds with minimal impurities. However, one of the limitations of using MTHD in lab experiments is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.

Zukünftige Richtungen

There are several future directions for the study of (3Z)-3-methylsulfanylhexa-3,5-dien-2-one. One potential direction is the synthesis of novel metal complexes using MTHD as a ligand. Additionally, further research is needed to determine the mechanism of action of MTHD and its potential therapeutic applications. Finally, the development of new synthesis methods for MTHD may lead to the production of high-quality compounds with improved properties.

Synthesemethoden

The synthesis of (3Z)-3-methylsulfanylhexa-3,5-dien-2-one involves the reaction of 3-methylthiopent-2-enal with acetylene in the presence of a palladium catalyst. This reaction results in the formation of (3Z)-3-methylsulfanylhexa-3,5-dien-2-one with a yield of around 80%. This synthesis method has been optimized to produce high-quality MTHD with minimal impurities.

Wissenschaftliche Forschungsanwendungen

(3Z)-3-methylsulfanylhexa-3,5-dien-2-one has various scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds. MTHD has also been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalytic reactions. Additionally, MTHD has been used as a probe in the study of protein-ligand interactions.

Eigenschaften

CAS-Nummer

171084-03-0

Produktname

(3Z)-3-methylsulfanylhexa-3,5-dien-2-one

Molekularformel

C7H10OS

Molekulargewicht

142.22 g/mol

IUPAC-Name

(3Z)-3-methylsulfanylhexa-3,5-dien-2-one

InChI

InChI=1S/C7H10OS/c1-4-5-7(9-3)6(2)8/h4-5H,1H2,2-3H3/b7-5-

InChI-Schlüssel

OOZICKRDEVQIGV-ALCCZGGFSA-N

Isomerische SMILES

CC(=O)/C(=C/C=C)/SC

SMILES

CC(=O)C(=CC=C)SC

Kanonische SMILES

CC(=O)C(=CC=C)SC

Synonyme

3,5-Hexadien-2-one, 3-(methylthio)-, (Z)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.